molecular formula C24H20N2O4 B12404006 Akr1C3-IN-7

Akr1C3-IN-7

Cat. No.: B12404006
M. Wt: 400.4 g/mol
InChI Key: SMWPRLORZMFEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Akr1C3-IN-7 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions for this compound are proprietary and not publicly available .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques to isolate the final product. The use of automated reactors and continuous flow systems may enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Akr1C3-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols .

Mechanism of Action

Akr1C3-IN-7 exerts its effects by inhibiting the enzyme AKR1C3. This inhibition disrupts the conversion of weak androgens and estrogens into their potent forms, thereby reducing the activation of androgen and estrogen receptors. This leads to decreased cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the androgen receptor signaling pathway and the estrogen receptor signaling pathway .

Comparison with Similar Compounds

Akr1C3-IN-7 is unique compared to other AKR1C3 inhibitors due to its high specificity and potency. Similar compounds include:

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3-oxo-N-(3-phenylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C24H20N2O4/c1-29-20-12-10-16(11-13-20)14-21-22(24(28)26-30-21)23(27)25-19-9-5-8-18(15-19)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,25,27)(H,26,28)

InChI Key

SMWPRLORZMFEAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C(=O)NO2)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

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